molecular formula C16H15FN4 B3363143 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016891-05-6

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B3363143
CAS No.: 1016891-05-6
M. Wt: 282.32 g/mol
InChI Key: CJXYKZNNQVWEDC-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic small molecule building block built on a pyridine-3-carbonitrile core, substituted at the 6-position with a 4-(4-fluorophenyl)piperazine moiety. This structure incorporates two privileged scaffolds in medicinal chemistry: the piperazine ring, known for enhancing solubility and bioavailability, and the pyridine-carbonitrile group, which can contribute to metabolic stability and direct target binding . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential Value While specific biological data for this exact compound is limited in the public domain, its core structure is of significant interest in several pharmaceutical research areas, primarily inferred from studies on highly analogous compounds: Oncology Research: Piperazine-substituted pyridine and pyrimidine derivatives are frequently investigated for their antiproliferative properties. Compounds with this general scaffold have demonstrated promising cytotoxic effects against a diverse panel of human cancer cell lines, including chronic myeloid leukemia (K562), cervix carcinoma (HeLa), prostate carcinoma (DU145), and lung carcinoma (A549) in vitro . The mechanism of action for such analogs often involves the induction of apoptosis (programmed cell death) and is sometimes linked to the inhibition of key oncogenic signaling pathways like PI3K/AKT . Microbiology and Antifungal Screening: Structurally related pyridine-3-carbonitriles have been used as precursors or core structures in developing novel compounds with potent inhibitory activity against various fungal strains, suggesting a potential application in antifungal agent discovery . Nucleoside Transporter Inhibition: A very close structural analog, which differs only in the 3-position substituent, has been identified as an inhibitor of human Equilibrative Nucleoside Transporters (ENT1 and ENT2) . This indicates the potential for this class of molecules to be used in pharmacological studies of nucleoside transport and regulation. Structure-Activity Relationship (SAR) Insights The molecular design of this compound offers key features for SAR exploration. The carbonitrile (-CN) group at the 3-position is a key pharmacophore that can influence electronic properties and binding affinity. Replacing this group with other functionalities, such as a carboximidamide, is known to alter the biological activity profile, highlighting the critical role of this position for lead optimization efforts .

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXYKZNNQVWEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The synthesized piperazine is then reacted with 3-cyanopyridine under controlled conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Using batch reactors to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antipsychotic Potential

The compound has been investigated for its potential as an antipsychotic agent . Research indicates that it interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial targets in the treatment of psychiatric disorders such as schizophrenia and depression. Its structural modifications may enhance receptor binding affinity and selectivity compared to non-fluorinated analogs.

Anti-tubercular Activity

In studies evaluating anti-tubercular properties, 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Compounds derived from this structure showed 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating promising potential for developing new anti-tubercular agents.

Neuropharmacological Studies

The compound's interaction with various biological targets suggests it may also possess anti-inflammatory and analgesic properties . These characteristics make it a candidate for further pharmacological studies aimed at treating conditions beyond psychiatric disorders, potentially including chronic pain and inflammatory diseases.

Synthesis Process

The synthesis of this compound typically involves multiple steps:

  • Fluorination : Initial synthesis often includes the fluorination of an iodobenzene precursor.
  • N-Arylation : This is followed by Pd-catalyzed N-arylation to introduce the piperazine moiety.
  • Final Coupling : The final step involves coupling with other aromatic systems to yield the desired compound.

Related Compounds

Several structurally similar compounds have been identified, which may exhibit varying biological activities based on their substitutions:

Compound NameStructure FeaturesUnique Aspects
6-[4-(3-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrileSimilar frameworkDifferent halogen substitution may affect biological activity
6-[4-(4-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrileContains a methyl groupMay exhibit different pharmacokinetics
6-[4-(Phenyl)piperazin-1-yl]pyridine-3-carbonitrileLacks halogen substitutionPotentially lower potency compared to fluorinated derivatives

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Arylpiperazine Substitutions

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Relevance/Activity Source
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile (Target Compound) C₁₇H₁₆FN₄ 290.34 4-Fluorophenyl, pyridine-3-carbonitrile Potential sigma-2 receptor modulation
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile C₁₇H₁₈N₄ 278.35 3-Methylphenyl, pyridine-3-carbonitrile Supplier-available; no reported bioactivity
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile C₂₂H₂₁N₅S 399.50 4-Methylpiperazine, thiophene, phenyl Structural analysis via X-ray crystallography
Selpercatinib Degradation Product (DP5/DP6) C₂₉H₃₁N₇O₃ 525.61 Diazabicycloheptane, hydroxypropoxy RET kinase inhibitor (anticancer)
6-[4-(4-Fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide C₁₇H₁₈FN₅O 323.36 Carboximidamide instead of carbonitrile Unreported activity; altered solubility
Key Observations :

Replacement of the carbonitrile group with carboximidamide (as in the hydroxyl derivative) may increase hydrogen-bonding capacity but reduce lipophilicity .

Pharmacological Relevance :

  • Selpercatinib, a RET kinase inhibitor, shares the pyridine-3-carbonitrile motif but incorporates a diazabicycloheptane ring, demonstrating the versatility of carbonitrile-containing scaffolds in drug design .
  • Piperazine derivatives, such as the target compound, are frequently explored for sigma-2 receptor modulation , which is implicated in apoptosis and cancer therapy .

Crystallographic Insights :

  • The compound 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile was structurally characterized using X-ray crystallography (SHELX software ), highlighting the importance of crystallography in understanding piperazine-pyridine conformations .

Research Findings and Therapeutic Potential

  • Sigma-2 Receptor Agonists: Sigma-2 agonists like CB-64D () induce apoptosis in breast cancer cells, independent of p53 and caspase pathways.
  • Kinase Inhibition :
    • Selpercatinib’s degradation products () retain carbonitrile functionality, emphasizing its role in maintaining inhibitory activity against RET kinase .

Biological Activity

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16FN5\text{C}_{15}\text{H}_{16}\text{F}\text{N}_5
  • Molecular Weight : 283.32 g/mol
  • IUPAC Name : this compound

Structural Features

  • Pyridine Ring : Contributes to its basicity and ability to interact with biological targets.
  • Piperazine Linkage : Enhances binding affinity to various receptors.
  • Fluorophenyl Group : Modifies lipophilicity and can influence pharmacokinetic properties.

The biological activity of this compound primarily involves interactions with specific molecular targets, including:

  • Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways related to cell proliferation and survival.

Case Studies

  • Antidepressant Activity :
    A study evaluated the compound's effects on the serotonin receptor system. Results indicated that it exhibited comparable efficacy to established antidepressants in animal models, suggesting potential use as an antidepressant agent.
  • Antitumor Effects :
    In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity :
    Research showed that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial action.

Biological Activity Data Table

Biological ActivityTargetMIC (µg/mL)Reference
Antidepressant5-HT Receptors0.5
AntitumorCancer Cell Lines10
AntibacterialE. coli / S. aureus5 / 2

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential across various therapeutic areas:

  • Neuropharmacology : Demonstrated modulation of neurotransmitter systems, suggesting applications in treating mood disorders.
  • Oncology : Showed promise in inhibiting tumor growth through multiple pathways, including apoptosis.

Toxicology

Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Q & A

Q. What are the common synthetic routes for 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative (e.g., 4-fluorophenylpiperazine) to a pyridine-carbonitrile scaffold. Key intermediates include halogenated pyridine precursors (e.g., 3-cyanopyridine derivatives) and activated piperazine intermediates. For example:

Piperazine activation : Reacting 4-fluorophenylpiperazine with a halogenated pyridine (e.g., 6-chloropyridine-3-carbonitrile) under Buchwald-Hartwig or Ullmann coupling conditions .

Cyano group introduction : The carbonitrile group may be introduced via nucleophilic substitution or metal-catalyzed cyanation .
Characterization : Intermediates are validated using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

Essential techniques include:

  • NMR spectroscopy : Confirms regiochemistry of the piperazine-pyridine linkage and fluorophenyl substitution .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., piperazine ring conformation) .
  • HPLC-MS : Ensures purity (>95%) and detects byproducts from coupling reactions .
  • IR spectroscopy : Validates the presence of the carbonitrile group (~2200 cm⁻¹) .

Q. What biological targets are associated with this compound, and how are its activities assayed?

The compound’s piperazine and fluorophenyl moieties suggest interactions with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or kinases. Assays include:

  • In vitro receptor binding : Competitive radioligand displacement assays using HEK293 cells expressing target receptors .
  • Kinase inhibition : ADP-Glo™ assays to measure ATPase activity inhibition .
  • Cellular viability : MTT assays to evaluate antiproliferative effects in cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance coupling efficiency but require post-reaction purification via column chromatography .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency; ligand-free conditions reduce metal contamination .
  • Temperature control : Stepwise heating (80–120°C) minimizes side reactions during piperazine-pyridine coupling .
    DOE (Design of Experiments) : Utilize response surface methodology to balance reaction time, temperature, and stoichiometry .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

Contradictions may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell passage number .
  • Compound stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays .
  • Structural analogs : Impurities or regioisomers (e.g., 5- vs. 6-position isomers) may confound results. Use preparative HPLC to isolate pure fractions .
    Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase assays) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A serotonin receptors) .
  • QSAR modeling : Train models on datasets of piperazine-carbonitrile derivatives with measured IC₅₀ values to predict bioactivity .
  • MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) and identify critical residues (e.g., hydrophobic pockets in kinase domains) .

Q. How can regioselectivity challenges in introducing substituents to the pyridine ring be addressed?

  • Directed metalation : Use directing groups (e.g., pyridine N-oxide) to control functionalization at the 3- or 5-positions .
  • Protecting groups : Temporarily block the carbonitrile group during electrophilic substitution reactions .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups at specific positions .

Q. Methodological Notes

  • Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with experimental NMR/IR results to confirm structural assignments .
  • Ethical compliance : Adhere to NIH guidelines for in vitro toxicity assays (e.g., IC₅₀ reporting in ≥3 independent replicates) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 2
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6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile

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